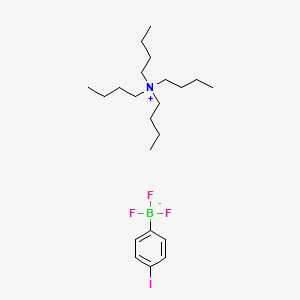
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a chemical compound with the molecular formula C22H40BF3IN . It is used in scientific research due to its unique properties, making it ideal for applications in organic synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is represented by the InChI code: 1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a solid compound with a molecular weight of 513.28 . More detailed physical and chemical properties were not available in the sources I found .科学的研究の応用
1. Catalysis and Organic Synthesis
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide and its derivatives have been reported to play significant roles in various catalysis and organic synthesis processes. The compound is recognized for its role as a catalyst in homogenous Ziegler-Natta chemistry, particularly tris(pentafluorophenyl)borane, which is utilized for its excellent activating component properties. This boron Lewis acid is increasingly employed in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Furthermore, it can stabilize less favored tautomeric forms through adduct formation and induce unusual reactions of early metal acetylide complexes, helping stabilize uncommon coordination geometries of carbon (Erker, 2005).
2. Reduction of N-phenyl Amides
The compound is also an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This method allows for the mild reduction of a variety of these amides with minimal purification, low temperatures, and short reaction times. The reduction process shows functional group tolerance for alkenes, nitro groups, and aryl halides, including aryl iodides, which indicates its potential for broad applicability in organic synthesis (Chadwick et al., 2014).
3. Material Science and Polymerization
The compound has been implicated in material science, particularly in the formation of microporous polymer networks. Tetrakis(pentafluorophenyl)borate, a weakly coordinating anion (WCA) similar to the compound , has been used as a building block in dendrimers and is important for generating microporous polymer networks. These networks display extraordinarily high surface areas, and the central carbon atom can be replaced by other elements such as silicon to form element-organic frameworks. This innovation combines the field of WCAs with that of microporous polymer networks, potentially enhancing the mobility and accessibility of the countercation in the solid state (Fischer et al., 2013).
4. Fluorination and Trifluoromethoxylation
The compound's derivatives have been employed in the direct trifluoromethoxylation of aliphatic substrates, representing a novel approach in organic synthesis. Tetrabutylammonium triphenyldifluorosilicate was reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions to generate a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides, resulting in the formation of aliphatic trifluoromethyl ethers. This methodology is significant as it provides a new pathway for the introduction of trifluoromethyl groups into organic compounds (Marrec et al., 2010).
Safety and Hazards
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
特性
IUPAC Name |
tetrabutylazanium;trifluoro-(4-iodophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNXIMGPHKQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

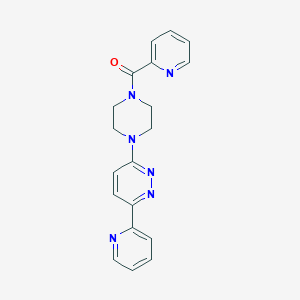
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)

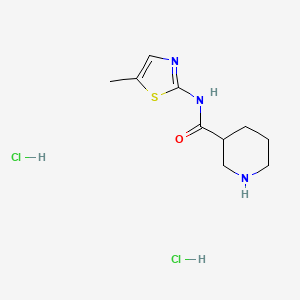
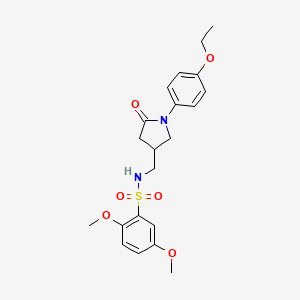
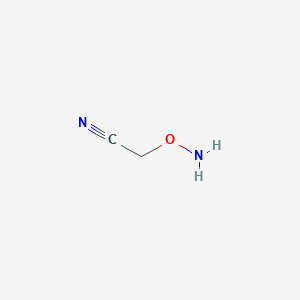
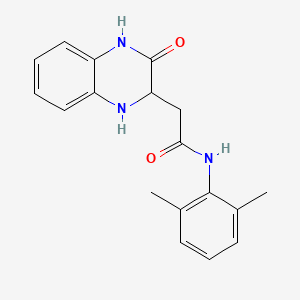
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)
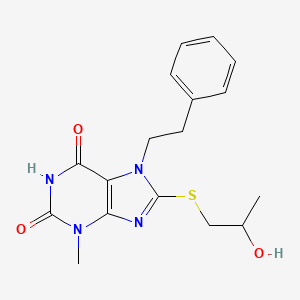

![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)
![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)
![[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2560361.png)
